molecular formula C9H16F3NO B1474206 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine CAS No. 1429903-25-2

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B1474206
CAS No.: 1429903-25-2
M. Wt: 211.22 g/mol
InChI Key: YSBOKRFGJYINKH-UHFFFAOYSA-N
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Description

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of trifluoromethyl-containing compounds and ethoxy-substituted cyclohexanones as precursors for the synthesis of a wide range of chemical structures. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic triazines composed of different amino acids, showcasing the role of such compounds in developing peptidomimetics and other biologically active structures (Sañudo et al., 2006).

Advanced Materials and Polymer Science

The synthesis and properties of organosoluble polyimides based on derivatives similar to 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine illustrate the compound's role in materials science. These polyimides exhibit excellent solubility, good mechanical properties, and thermal stability, underlining the importance of such chemical structures in developing new materials with specific desired properties (Yang, Su, & Hsiao, 2004).

Heterocyclic Chemistry

The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from reactions involving ethoxy and trifluoromethyl-substituted precursors highlights the compound's role in heterocyclic chemistry. This method's simplicity and the wide range of primary amines it accommodates point to the versatility of this compound derivatives in synthesizing nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents (Aquino et al., 2015).

Functional Building Blocks

The compound and its derivatives serve as functional building blocks for further chemical synthesis, as demonstrated in the efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives. This synthesis approach, starting from structurally diverse cyclohexane-1,3-dione, showcases the potential of such compounds in creating complex molecular architectures in an efficient and atom-economical manner (Boominathan et al., 2011).

Properties

IUPAC Name

4-ethoxy-4-(trifluoromethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c1-2-14-8(9(10,11)12)5-3-7(13)4-6-8/h7H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBOKRFGJYINKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC(CC1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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